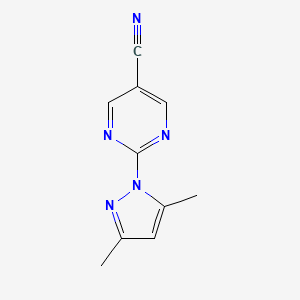

2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-pyrimidinecarbonitrile

Description

Historical Development of Pyrazolyl-Pyrimidine Compounds

The synthesis of pyrazole derivatives dates to the late 19th century, with Hans von Pechmann’s 1898 acetylene-diazomethane reaction marking a foundational milestone. Ludwig Knorr’s subsequent nomenclature systematization in 1883 established pyrazole as a distinct heterocyclic class. Early pyrazolyl-pyrimidine hybrids emerged from serendipitous observations in cyclocondensation reactions, but intentional design accelerated after van der Plas and Jongejan’s 1968 demonstration of pyrimidine-to-pyrazole thermal interconversion. This work laid the groundwork for modern skeletal editing approaches, exemplified by van Veldhuizen’s 2022 triflylation-mediated strategy that enables pyrimidine→pyrazole transformations under mild conditions.

Table 1: Key Historical Milestones in Pyrazolyl-Pyrimidine Chemistry

Significance in Heterocyclic Chemistry Research

Pyrazolyl-pyrimidine hybrids occupy a strategic niche due to:

- Electronic modulation : The pyrazole’s electron-rich N–N bond juxtaposed with the pyrimidine’s π-deficient system creates polarized architectures amenable to nucleophilic/electrophilic attacks.

- Coordination versatility : Pyrazole’s ability to form scorpionate ligands via borohydride activation combines with pyrimidine’s metal-binding sites, enabling complex metallo-organic frameworks.

- Bioisosteric potential : Both rings frequently appear in FDA-approved drugs, with pyrazole-containing celecoxib and pyrimidine-based antimetabolites validating their pharmacological relevance.

The nitrile substituent in 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-pyrimidinecarbonitrile introduces additional polarity and serves as a handle for further functionalization through cycloadditions or nucleophilic additions.

Current Research Landscape

Contemporary studies focus on three primary domains:

Synthetic Methodology

- Van Veldhuizen’s skeletal editing protocol achieves 85–92% yields for pyrimidine→pyrazole conversions at 35°C, overcoming prior limitations of harsh thermal conditions.

- Heravi’s aqueous multi-component reactions assemble pyrazolo-pyrido-pyrimidine-diones via nano-ZnO catalysis, emphasizing green chemistry principles.

Reactivity Profiling

- 1,3-Dipolar cycloadditions with nitrile oxides generate fused isoxazolidine-pyrazolopyrimidines, demonstrating the nitrile’s participation in [3+2] cyclizations.

- Platinum-mediated nitrile-pyrazole coupling reactions proceed through imino intermediates, suggesting metal-directed assembly pathways.

Table 2: Recent Advances in Pyrazolyl-Pyrimidine Research

Theoretical Basis for Investigation

Mechanistic studies reveal a multi-stage pathway for pyrimidine→pyrazole interconversion:

- N-Triflylation : Selective activation of the π-excessive N1 position (ΔG^‡ ≈ 0.99 kcal/mol).

- Hydrazine attack : Nucleophilic addition at C6, forming a hydrazinium intermediate (rate-limiting step).

- Electrocyclic ring opening : 6π reorganization to generate a conjugated dienamine.

- Cyclization : Tautomerization followed by N–C bond formation yields the pyrazole core.

Computational analyses using Fukui nucleophilicity indices rationalize the regioselectivity, with the C4/C6 positions showing highest susceptibility to electrophilic/nucleophilic attacks respectively. Methyl substituents at pyrazole’s 3,5-positions exert steric guidance, directing incoming reagents to the less hindered pyrimidine nitrile.

Strategic Research Objectives and Questions

Future investigations should prioritize:

- Mechanistic elucidation : Real-time monitoring of triflylation intermediates via in situ NMR spectroscopy.

- Synthetic diversification : Leveraging the nitrile group for Staudinger or Ugi-type multi-component reactions.

- Materials applications : Exploring luminescent properties arising from the extended π-system.

- Computational modeling : DFT studies to predict substituent effects on cycloaddition regioselectivity.

Critical unresolved questions include:

- Can skeletal editing strategies be applied to other azine→azole transformations?

- How do methyl groups influence the compound’s supramolecular packing patterns?

- What catalytic systems optimize the nitrile’s reactivity in cross-coupling reactions?

Properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)pyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5/c1-7-3-8(2)15(14-7)10-12-5-9(4-11)6-13-10/h3,5-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFYVLYHQDPXNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=C(C=N2)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-pyrimidinecarbonitrile typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a pyrimidine derivative under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-pyrimidinecarbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-pyrimidinecarbonitrile with its analogs:

Key Differences and Implications

Core Heterocycle Influence: Pyrimidine vs. Pyridine (Nicotinonitrile): The pyrimidine core (two nitrogen atoms) enhances polarity and hydrogen-bonding capacity compared to pyridine (one nitrogen). This may improve solubility in polar solvents and binding affinity in biological targets .

Substituent Effects :

- Carbonitrile Position : The target compound’s nitrile at pyrimidine-C5 differs from compound 19’s nitrile on pyridine-C4. Positional changes influence electronic effects (e.g., resonance stabilization) and steric interactions.

- Aryl vs. Alkyl Groups : Compound 19’s dichlorophenyl and fluorophenyl substituents increase lipophilicity, likely enhancing membrane permeability in cytotoxic applications compared to the target compound’s simpler methyl groups .

Synthetic Routes: Both the target compound and compound 19 likely use acetic acid reflux, but starting materials differ (e.g., nicotinonitrile derivatives for 19 vs. pyrimidine precursors for the target) . Compound 12 employs active methylene compounds, yielding a ketone-functionalized product, whereas the target compound retains nitrile functionality .

Biological Activity :

- Compound 19 demonstrates cytotoxic effects, attributed to its halogenated aryl groups and pyridine core. The target compound’s bioactivity remains unconfirmed but warrants investigation due to structural similarities .

Biological Activity

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-pyrimidinecarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.

Chemical Structure and Properties

The molecular formula of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-pyrimidinecarbonitrile is , and its structure can be represented as follows:

- Molecular Structure : The compound features a pyrazole ring substituted at the 1-position with a pyrimidinecarbonitrile moiety.

Anticancer Activity

Research has indicated that derivatives of pyrazole and pyrimidine compounds exhibit significant anticancer properties. For instance, a study highlighted that compounds similar to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-pyrimidinecarbonitrile demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Enzyme Inhibition

Enzyme inhibition studies have revealed that 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-pyrimidinecarbonitrile acts as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes in target organisms, which may contribute to its therapeutic effects.

Study 1: Anticancer Efficacy

A notable study investigated the anticancer efficacy of this compound in human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values demonstrating significant potency at concentrations as low as 10 µM. Mechanistic studies suggested that apoptosis was induced via the mitochondrial pathway, characterized by increased Bax/Bcl-2 ratios and activation of caspases.

Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, highlighting its potential as a broad-spectrum antimicrobial agent.

Research Findings Summary Table

| Activity | Effect | Cell Line/Organism | IC50/MIC |

|---|---|---|---|

| Anticancer | Induces apoptosis | MCF-7 (breast cancer) | 10 µM |

| Antimicrobial | Inhibits bacterial growth | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 32 µg/mL | ||

| Enzyme Inhibition | Inhibits metabolic enzymes | Various | Specific IC50 values TBD |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-pyrimidinecarbonitrile and its analogs?

Methodological Answer: A general approach involves multi-step condensation and cyclization reactions. For example, pyrazole derivatives can be synthesized by refluxing precursors like 5-amino-pyrazole-4-carbonitrile with aldehydes (e.g., 2,4,6-trimethylbenzaldehyde) in a mixture of acetic anhydride and acetic acid, catalyzed by sodium acetate. Reaction conditions (e.g., 2–12 hours at reflux) and stoichiometric ratios are critical for yield optimization. Purification is typically achieved via crystallization from DMF/water or ethanol . Key spectroscopic characterization includes ¹H/¹³C NMR (e.g., δ 2.24–8.01 ppm for methyl and aromatic protons) and IR (ν ~2220 cm⁻¹ for nitrile stretches) .

Q. How is the molecular structure of this compound validated in crystallographic studies?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using a Bruker Kappa APEXII DUO CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) is followed by structure solution via direct methods (e.g., SHELXS) and refinement with SHELXL . Key parameters include R1 (e.g., 0.032) and wR2 (e.g., 0.081) residuals. Hydrogen bonding networks (e.g., N–H···O, O–H···N) and torsional angles (e.g., 38.38° between pyrazole and pyridine planes) are analyzed to confirm stereochemistry . Validation tools like PLATON/checkCIF ensure data integrity .

Q. What are common impurities encountered during synthesis, and how are they identified?

Methodological Answer: Byproducts may arise from incomplete cyclization or side reactions (e.g., hydrolysis of nitrile groups). HPLC-MS and TLC are used for preliminary screening. For example, MS peaks at m/z 386 (M⁺) confirm molecular ions, while deviations (e.g., m/z 403) suggest substituent variations . ¹³C NMR is critical for detecting unreacted intermediates (e.g., residual carbonyl carbons at δ 165–171 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of pyrimidinecarbonitrile derivatives?

Methodological Answer: Low yields (e.g., 46–68% ) often result from competing side reactions. Strategies include:

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may accelerate cyclization.

- Temperature control : Microwave-assisted synthesis can reduce reaction times and byproduct formation .

- Stoichiometric adjustments : Excess aldehydes (1.2–1.5 equiv) drive condensation to completion. Post-reaction quenching with ice-water improves precipitate purity .

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. DFT predictions) be resolved?

Methodological Answer: Discrepancies between experimental and computational data require multi-modal validation:

- DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with SC-XRD bond lengths (e.g., C–N = 1.34 Å vs. 1.32 Å predicted) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-stacking vs. H-bonding contributions) to explain packing anomalies .

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for datasets with overlapping reflections .

Q. How can bioactivity studies be designed based on structural features of this compound?

Methodological Answer: The nitrile group and pyrazole/pyrimidine heterocycles suggest potential as kinase inhibitors or antimicrobial agents. Key steps include:

- Molecular docking : Target proteins (e.g., EGFR kinase) using AutoDock Vina; prioritize poses with nitrile interactions at ATP-binding pockets .

- In vitro assays : Test against cancer cell lines (e.g., MCF-7) using MTT assays (IC₅₀ determination). Correlate activity with substituent electronegativity (e.g., fluoro vs. methyl groups) .

- ADMET profiling : Use SwissADME to predict pharmacokinetics, focusing on nitrile metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.